molecular formula C11H9NO3S B1393863 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid CAS No. 1211509-55-5

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid

Cat. No.: B1393863
CAS No.: 1211509-55-5
M. Wt: 235.26 g/mol
InChI Key: YUZJONZFADZDMH-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H9NO3S , this compound features a thiazole core—a privileged structure in drug discovery—linked to a 2-methoxyphenyl substituent. This molecular architecture makes it a valuable intermediate for synthesizing novel bioactive molecules. Its primary research application lies in the exploration and development of new therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) . Studies on analogous 2-phenylthiazole derivatives have demonstrated moderate to good anti-inflammatory and analgesic activities in preclinical models, such as carrageenan-induced rat paw edema and acetic acid-induced writhing in mice . Researchers utilize this compound as a key building block to create new chemical entities aimed at inhibiting inflammatory pathways while potentially minimizing adverse effects, such as gastric ulcerogenicity, which is a common challenge with existing treatments . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZJONZFADZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Thiazole derivatives, including 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid, have shown promising anticancer properties. For instance, compounds synthesized from thiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole derivatives exhibited significant antiproliferative activity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action
The mechanism by which thiazoles exert anticancer effects often involves the inhibition of specific biological targets, such as microtubules and cell membrane receptors. This action disrupts critical cellular processes, leading to apoptosis in cancer cells .

CompoundTarget Cell LineIC50 (µM)Reference
This compoundHepG210-30
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 leukemia<1

Anti-inflammatory Applications

Research has indicated that thiazole derivatives can act as anti-inflammatory agents. The compound has been utilized in the synthesis of novel drugs aimed at treating inflammatory conditions. Studies suggest that modifications to the thiazole structure enhance its efficacy against inflammation-related pathways .

Agricultural Chemistry

Agrochemical Formulation
this compound is also explored in agricultural chemistry for its potential to improve the efficacy of pesticides and herbicides. The incorporation of this compound into agrochemical formulations has been shown to enhance crop yield and protection against pests .

Material Science

Development of Advanced Materials
The unique chemical properties of thiazoles make them suitable for applications in material science. Research has focused on utilizing this compound in the creation of advanced polymers and coatings. These materials demonstrate enhanced durability and performance characteristics due to the incorporation of thiazole moieties .

Biochemical Research

Enzyme Interactions and Metabolic Pathways
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This research aids in understanding complex biological systems and developing new therapeutic strategies targeting specific metabolic processes .

Analytical Chemistry

Chromatographic Techniques
The compound serves as a standard in chromatographic techniques, facilitating accurate analysis of similar compounds in various samples. Its application in analytical chemistry ensures reliable results in the identification and quantification of thiazole derivatives in research settings .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with DNA and topoisomerase II can result in DNA double-strand breaks and cell cycle arrest, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

5-(4-Methoxyphenyl)thiazole-2-carboxylic Acid Derivatives

Compounds such as 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-3-ylmethylene-hydrazide (3-MTPH) and its isomers (2-MTPH, 4-MTPH) differ in the position of the methoxy group (para vs. ortho) and the presence of pyridine-hydrazide substituents. Key findings include:

  • Inhibition Efficiency : The para-substituted derivatives (e.g., 3-MTPH) exhibit inhibition efficiencies up to 92% on mild steel in 0.5 M HCl at 303 K, attributed to adsorption via N and S atoms .
  • Thermodynamic Parameters : Adsorption free energy (ΔG°ads) values range from -32 to -35 kJ/mol, indicating physisorption-dominated processes .
  • Quantum Chemical Parameters : Higher EHOMO (electron-donating ability) and lower ELUMO (electron-accepting capacity) correlate with better inhibition. For example, 3-MTPH has EHOMO = -5.2 eV and ELUMO = -1.8 eV .

Comparison with Target Compound : The ortho-methoxy group in 5-(2-methoxyphenyl)thiazole-2-carboxylic acid may introduce steric hindrance, reducing adsorption efficiency compared to para-substituted analogs. However, its carboxylic acid group could enhance solubility and surface interaction in aqueous environments.

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

This compound replaces the methoxyphenyl group with a chlorothiophene moiety. Key differences:

  • Molecular Weight : Higher molecular weight (245.71 g/mol vs. ~235 g/mol for the target compound) may improve film-forming ability on metal surfaces .

Pharmacologically Active Analogues

NRA0562: 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Amide

NRA0562, a dopamine receptor antagonist, highlights the impact of functional group substitution:

  • Functional Groups : The amide group (vs. carboxylic acid in the target compound) enhances blood-brain barrier penetration, enabling CNS activity .
  • Substituents : The 4-fluorophenyl and piperidine-ethyl groups confer high affinity for dopamine receptors (Ki = 1.79–7.09 nM) .
  • Biological Activity : NRA0562 suppresses conditioned avoidance responses in rats at 3 mg/kg, demonstrating antipsychotic effects .

Comparison with Target Compound : The carboxylic acid group in this compound limits lipid solubility, likely reducing CNS bioavailability. However, it may serve as a precursor for prodrugs or metal-chelating agents.

Heterocyclic Variants

5-(2-Methoxyphenyl)-furan-2-carboxylic Acid

Replacing the thiazole core with a furan ring alters electronic properties:

  • Electron Density : Furan’s oxygen atom is less polarizable than thiazole’s sulfur, reducing π-π interactions in corrosion inhibition .
  • Applications : Primarily used as a pharmaceutical intermediate due to reduced metal-binding capacity compared to thiazoles .
5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

This compound features a thiophene ring and methoxycarbonyl group:

  • Reactivity : The ester group (methoxycarbonyl) is more electron-withdrawing than a methoxy group, increasing acidity (pKa ~2.5) .
  • Applications : Used as a precursor for luminescent materials and bioactive molecules .

Biological Activity

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid functionality. This structure is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been investigated for its potential against various bacterial strains. A study showed that compounds with thiazole moieties demonstrated significant inhibition of bacterial growth, suggesting their utility in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundEscherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly affect cytotoxicity.

Case Study: Anticancer Efficacy
In a study focused on thiazole derivatives, it was found that the introduction of electron-donating groups on the phenyl ring enhanced the cytotoxic effects against cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against HepG-2 cells, indicating moderate potency compared to established chemotherapeutics .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG-220
MCF-725
A54930

3. Antiviral Activity

Thiazole compounds have also been evaluated for their antiviral properties. A recent study highlighted the effectiveness of thiazole derivatives in inhibiting viral replication in vitro. The compound demonstrated significant activity against the yellow fever virus, with an EC50 value indicating effective antiviral action .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially disrupting their function and leading to cell death in cancerous tissues or inhibition of microbial growth.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting substituted thioamides with α-halo ketones or esters under reflux conditions in acetic acid. Key steps include:

Reacting 2-methoxyphenyl thiourea with ethyl 2-chloroacetoacetate in acetic acid.

Purification via recrystallization from DMF/acetic acid mixtures.

Characterization using FTIR (to confirm thiazole ring formation) and 1^1H NMR (to verify methoxyphenyl substitution) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • FTIR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, thiazole ring vibrations).
  • 1^1H NMR : To confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry : To determine molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H9_9NO3_3S at m/z 235.03).
  • Melting Point Analysis : Compare observed values (e.g., 201–203°C for analogs) with literature to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in a dry, ventilated environment at room temperature, away from incompatible materials (strong acids, bases, oxidizers).
  • Stability : Stable under normal lab conditions but may decompose upon prolonged exposure to moisture or light. Hazardous decomposition products include CO, CO2_2, and sulfur oxides .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or methoxy groups) influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Methoxy Substitution : The 2-methoxyphenyl group enhances lipophilicity, impacting solubility (e.g., reduced aqueous solubility vs. unsubstituted thiazoles). Computational tools like LogP calculations can quantify this.
  • Thiazole Ring Modifications : Methyl groups at position 4 (e.g., 4-methyl-2-phenyl analogs) increase thermal stability (mp 214–215°C vs. 201–203°C for 2-methyl derivatives) .
  • Experimental Validation : Compare HPLC retention times and DSC thermal profiles of analogs to correlate structure with stability .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50_{50} assays in triplicate to rule out concentration-dependent effects.
  • Standardized Assays : Use validated protocols (e.g., EIS for corrosion inhibition efficiency) to minimize inter-lab variability.
  • Meta-Analysis : Cross-reference data from pharmacological (e.g., receptor binding) and material science (e.g., corrosion inhibition) studies to identify context-dependent activity .

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory studies).
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data to design optimized derivatives.
  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at thiazole C-5) .

Q. What mechanistic insights explain its corrosion inhibition properties in acidic environments?

  • Methodological Answer :
  • Surface Adsorption Studies : Use Langmuir isotherm models to assess monolayer formation on mild steel.
  • Electrochemical Techniques : EIS and potentiodynamic polarization quantify charge-transfer resistance and inhibition efficiency (>90% reported for thiazole analogs in 0.5 M HCl).
  • SEM/EDX : Confirm inhibitor film formation and elemental composition on metal surfaces .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Methoxyphenyl)thiazole-2-carboxylic acid

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